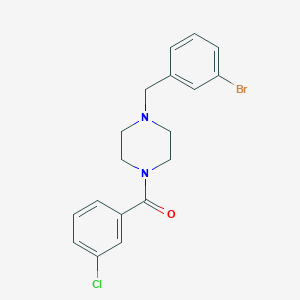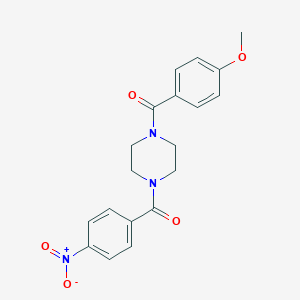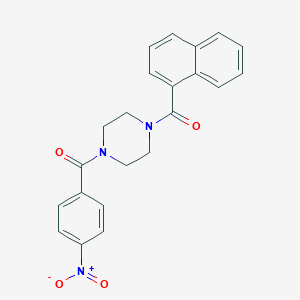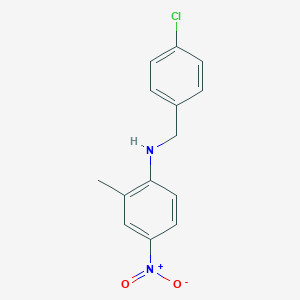![molecular formula C12H14N2O2S B229568 5-[(2,4-Dimethylphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229568.png)
5-[(2,4-Dimethylphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2,4-Dimethylphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione, commonly known as DMTD, is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications. DMTD is a synthetic compound that has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The exact mechanism of action of DMTD is not fully understood. However, it is believed that the compound exerts its biological effects by modulating various signaling pathways in the body. DMTD has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases. Additionally, DMTD has been shown to upregulate the expression of antioxidant enzymes such as SOD and catalase, which are involved in the prevention of oxidative stress-related diseases. Finally, DMTD has been shown to induce apoptosis in cancer cells, which could make it a potential candidate for the treatment of various types of cancer.
Biochemical and Physiological Effects:
DMTD has been shown to possess a wide range of biochemical and physiological effects. The compound has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various animal models of inflammation. Additionally, DMTD has been shown to increase the levels of antioxidant enzymes such as SOD and catalase in various animal models of oxidative stress. Finally, DMTD has been shown to induce apoptosis in cancer cells, which could make it a potential candidate for the treatment of various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMTD is its wide range of biological activities. The compound has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, which make it a potential candidate for the treatment of various diseases. Additionally, DMTD is relatively easy to synthesize, which makes it readily available for laboratory experiments.
One limitation of DMTD is its potential toxicity. Although the compound has been shown to be relatively safe in animal studies, its toxicity in humans is not fully understood. Additionally, DMTD may interact with other drugs, which could lead to adverse effects.
Direcciones Futuras
There are several future directions for the study of DMTD. One potential direction is the development of novel analogs of DMTD with improved therapeutic properties. Additionally, the exact mechanism of action of DMTD needs to be further elucidated in order to fully understand its biological effects. Finally, clinical trials are needed to determine the safety and efficacy of DMTD in humans.
Métodos De Síntesis
DMTD can be synthesized using a variety of methods, including the reaction of 2,4-dimethylphenylamine with methyl acetoacetate, followed by cyclization with thiosemicarbazide. Another method involves the reaction of 2,4-dimethylphenylamine with ethyl acetoacetate, followed by cyclization with thiosemicarbazide in the presence of acetic anhydride. Both methods have been used successfully to produce DMTD with high yields and purity.
Aplicaciones Científicas De Investigación
DMTD has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. DMTD has also been shown to possess antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases such as Alzheimer's disease. Additionally, DMTD has been shown to possess anticancer properties, which make it a potential candidate for the treatment of various types of cancer.
Propiedades
Fórmula molecular |
C12H14N2O2S |
|---|---|
Peso molecular |
250.32 g/mol |
Nombre IUPAC |
5-(2,4-dimethylanilino)-3-methyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O2S/c1-7-4-5-9(8(2)6-7)13-10-11(15)14(3)12(16)17-10/h4-6,10,13H,1-3H3 |
Clave InChI |
HSBFYILSQLIBSU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC2C(=O)N(C(=O)S2)C)C |
SMILES canónico |
CC1=CC(=C(C=C1)NC2C(=O)N(C(=O)S2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(2-Nitrobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B229485.png)
![1-(2-Methoxyphenyl)-4-[1-(4-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229486.png)
![1-(2-Methoxyphenyl)-4-[1-(3-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229487.png)
![1-[1-(2-Nitrobenzyl)-4-piperidinyl]azepane](/img/structure/B229493.png)

![1-[(4-Methoxyphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B229496.png)
![2-(4-Methoxyphenoxy)-1-[4-(2-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B229497.png)
![4-Bromophenyl 2-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-oxoethyl ether](/img/structure/B229499.png)

![1-[(3-Methylphenoxy)acetyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B229502.png)

![Methyl 4-{[4-(4-nitrobenzoyl)-1-piperazinyl]sulfonyl}phenyl ether](/img/structure/B229506.png)

